4-[(ethylsulfonyl)(methyl)amino]-N-(4-phenoxyphenyl)benzamide
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Overview
Description
4-[(ethylsulfonyl)(methyl)amino]-N-(4-phenoxyphenyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethylsulfonyl group, a methylamino group, and a phenoxyphenyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(ethylsulfonyl)(methyl)amino]-N-(4-phenoxyphenyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst.
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines
Chemical Reactions Analysis
Types of Reactions
4-[(ethylsulfonyl)(methyl)amino]-N-(4-phenoxyphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The specific conditions depend on the desired reaction and the functional groups involved.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may have applications in studying enzyme interactions and protein binding.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(ethylsulfonyl)(methyl)amino]-N-(4-phenoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways The ethylsulfonyl and methylamino groups may interact with enzymes or receptors, altering their activity and leading to various biological effects
Comparison with Similar Compounds
Similar Compounds
- 4-[(ethylsulfonyl)(methyl)amino]-N-(4-fluorophenyl)benzamide
- 4-[(ethylsulfonyl)(methyl)amino]-N-(3-piperidin-1-ylpropyl)benzamide
- 4-[(ethylsulfonyl)(methyl)amino]-N-(1-phenylethyl)benzamide
Uniqueness
4-[(ethylsulfonyl)(methyl)amino]-N-(4-phenoxyphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H22N2O4S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
4-[ethylsulfonyl(methyl)amino]-N-(4-phenoxyphenyl)benzamide |
InChI |
InChI=1S/C22H22N2O4S/c1-3-29(26,27)24(2)19-13-9-17(10-14-19)22(25)23-18-11-15-21(16-12-18)28-20-7-5-4-6-8-20/h4-16H,3H2,1-2H3,(H,23,25) |
InChI Key |
DQEFWPWJODPOPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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